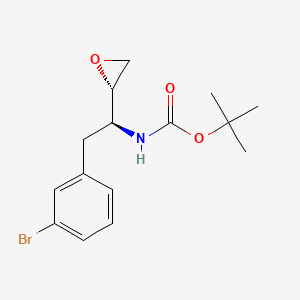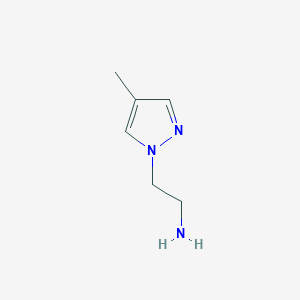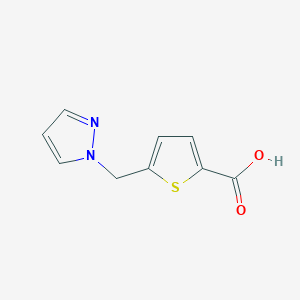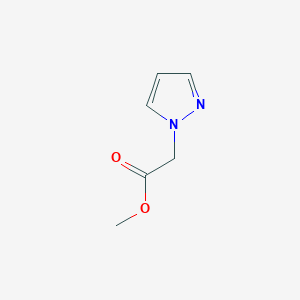
tert-Butyl ((S)-2-(3-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . Additionally, tert-butyl 3-bromopropionate may be used to synthesize various compounds .Chemical Reactions Analysis
The tert-butyl group in this compound has a unique reactivity pattern that is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate has a melting point of 105-110°C , and tert-butyl 3-bromopropionate has a density of 1.253 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) described the enantioselective syntheses of tert-butyl carbamates including variants similar to the specified compound. These syntheses are part of the development of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
High-Yielding Preparation Method : Li et al. (2015) developed a convenient and efficient method for the preparation of tert-butyl carbamates. Their approach offers advantages in simplicity, cost efficiency, yield, and reliability for industrial applications (Li et al., 2015).
Epoxidation Synthesis : Qiu, Xia, and Sun (2019) reported on the efficient catalytic epoxidation reaction for the synthesis of an epoxyketone, which is a crucial intermediate in the synthesis of certain pharmaceutical compounds (Qiu, Xia, & Sun, 2019).
Chemical Properties and Reactions
Novel Reduction of Perfluoroalkyl Ketones : Sokeirik et al. (2006) investigated the reaction of a similar tert-butyl N-(2-bromophenyl)carbamate compound, leading to unexpected reduction products. This study provides insights into the reactivity and potential chemical applications of these compounds (Sokeirik et al., 2006).
Crystallographic Studies : Kant, Singh, and Agarwal (2015) carried out synthetic and crystallographic studies of tert-butyl carbamate derivatives, offering valuable information on their structural properties (Kant, Singh, & Agarwal, 2015).
Application in Polymer Science
- Chain Transfer Agents in Polymerization : Hotta, Kanazawa, and Aoshima (2020) demonstrated that tert-butyl esters, including carbamates, can function as chain transfer agents in the cationic copolymerization of vinyl ethers and oxiranes, indicating their potential in polymer science (Hotta, Kanazawa, & Aoshima, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNVKAEOHGSDS-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592360 |
Source


|
| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(3-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
1217801-96-1 |
Source


|
| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)




